Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Researchers optimizing kinase inhibitors often face limited access to regioselectively functionalized thieno[2,3-c]pyridine scaffolds for SAR studies. This 4-bromo-3-methyl-2-carboxylate building block resolves that bottleneck: - Suzuki/Stille cross-coupling at C4 enables rapid library synthesis for GRK2 and PAK1 inhibitor programs. - CNS-compatible XLogP of 3.1; the methyl ester can be hydrolyzed for polarity adjustment while maintaining BBB permeability. - Supplied at 97% purity, available for immediate global dispatch with full documentation.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 870244-28-3
Cat. No. B1397103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate
CAS870244-28-3
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CN=CC(=C12)Br)C(=O)OC
InChIInChI=1S/C10H8BrNO2S/c1-5-8-6(11)3-12-4-7(8)15-9(5)10(13)14-2/h3-4H,1-2H3
InChIKeyMUOYGRONALMVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: Core Properties


Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate (CAS 870244-28-3) is a heterocyclic building block belonging to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core with a bromine atom at the 4-position, a methyl group at the 3-position, and a methyl ester at the 2-position. It has a molecular formula of C10H8BrNO2S, a molecular weight of 286.15 g/mol, and a computed XLogP3-AA of 3.1 [1]. This scaffold is of significant interest in medicinal chemistry as a key intermediate for kinase inhibitor development [2], particularly as a starting point for programs targeting GRK2 [3] and PAK1 [4].

Workflow
Kinase inhibitor library synthesis
Selection
4-Bromo cross-coupling handle
Research Context
GRK2/PAK1 pathway studies

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: Substitution Concerns


While many thieno[2,3-c]pyridine analogs exist, generic substitution is risky due to the compound's unique substitution pattern (4-Br, 3-Me, 2-CO2Me), which creates a specific vector for cross-coupling and structure-activity relationship (SAR) exploration that is not replicated by other halogenated or alkylated analogs [1]. The 4-bromo substituent is positioned for facile Suzuki-Miyaura, Stille, or Buchwald-Hartwig derivatization, enabling the rapid construction of diverse compound libraries for kinase inhibitor optimization [2], a capability that 4-chloro or 4-iodo variants may not offer due to differing reactivity and stability profiles.

4-Cl analog
Slower cross-coupling
4-Chloro analogs may exhibit reduced cross-coupling efficiency, which can impact library synthesis throughput.
4-I analog
Stability and supply
4-Iodo variants are often less stable and not commercially stocked, delaying synthesis-start timelines.
Acid analog
Lipophilicity shift
The carboxylic acid form has markedly lower XLogP, which may limit CNS research model compatibility.

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: Quantitative Differentiation


Cross-Coupling Efficiency of 4-Bromo Substituent

The 4-bromo substituent on the thieno[2,3-c]pyridine core is quantitatively more reactive in Pd-catalyzed cross-couplings than the corresponding 4-chloro or 4-iodo analogs under standard conditions, offering a 2-5 fold rate enhancement in Suzuki-Miyaura couplings with aryl boronic acids [1]. This reactivity differential, while class-level inference for the specific compound, is well-documented for analogous 4-bromo-heteroarenes and is crucial for efficient library synthesis in kinase inhibitor programs targeting GRK2 and PAK1 [2].

Cross-Coupling Reactivity
Class-level
2–5× rate enhancement vs 4-Cl analog
Supports synthesis workflow efficiency
Pd(PPh₃)₄, Suzuki conditions; class-level inference
Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Thieno[2,3-c]pyridine Scaffold Kinase Inhibition

The thieno[2,3-c]pyridine core, shared by this compound, is a validated ATP-mimetic kinase inhibitor hinge binder. X-ray co-crystal structures (PDB: 7pwd) of related derivatives bound to GRK2 confirm the scaffold's ability to engage the hinge region via hydrogen bonding and hydrophobic interactions [1]. While direct IC50 data for this specific methyl ester is not publicly available, analogous thieno[2,3-c]pyridine derivatives exhibit GRK2 inhibition with IC50 values ranging from 100 nM to 10 µM, establishing a clear structure-activity relationship (SAR) [2].

Kinase Hinge Binding
Class-level
X-ray validated scaffold (PDB: 7pwd)
Supports scaffold selection for inhibitor design
IC₅₀ range for class: 100 nM–10 µM; compound-specific data to verify
Kinase Inhibition GRK2 Drug Discovery

Lipophilicity Optimized for CNS Permeability

The compound's computed XLogP3-AA of 3.1 [1] positions it within the optimal lipophilicity range (2-4) for central nervous system (CNS) permeability, a key differentiator from more polar analogs (e.g., carboxylic acid derivatives with XLogP ~1.5) that would struggle to cross the blood-brain barrier (BBB). This property is critical for programs targeting CNS kinases or GPCRs [2]. In contrast, the 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylic acid analog would have a significantly lower XLogP (~1.5) due to the polar acid group, limiting its CNS utility.

CNS Lipophilicity
Cross-study
XLogP 3.1 (Δ +1.6 vs acid analog)
Supports CNS research compound design
Computed value; experimental confirmation recommended
Medicinal Chemistry CNS Drug Design Physicochemical Properties

Commercial Availability and Purity

This compound is readily available from multiple reputable vendors with purities typically ≥95-97% , ensuring consistent quality for SAR studies. In contrast, many closely related analogs (e.g., 4-iodo or 4-chloro variants) are not commercially stocked and require custom synthesis, leading to significant delays (4-8 weeks) and higher costs. The 4-bromo substituent strikes a balance between stability and reactivity, making this specific derivative a stockable and reliable building block.

Commercial Availability
Data to verify
≥95% purity, in stock at multiple vendors
Supports procurement efficiency
Supplier inventory check required; analog compounds often unavailable
Chemical Sourcing Medicinal Chemistry Procurement

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: Research Applications


Kinase Inhibitor Lead Optimization: GRK2 & PAK1

This compound serves as a key intermediate for synthesizing focused libraries of thieno[2,3-c]pyridine-based kinase inhibitors. The 4-bromo handle enables rapid SAR exploration via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amine groups, optimizing potency and selectivity against GRK2 for heart failure [1] or PAK1 for triple-negative breast cancer [2].

CNS Drug Discovery

With a computed XLogP of 3.1 [1], this building block is well-suited for CNS programs. The methyl ester can be readily hydrolyzed to the acid for polarity adjustment or left as is for maintaining BBB permeability, offering synthetic flexibility for targeting CNS kinases, GPCRs, or ion channels.

Chemical Biology Probe Development

The compound's scaffold, validated by X-ray co-crystal structures of related thieno[2,3-c]pyridines bound to GRK2 [2], makes it an excellent starting point for developing chemical probes. The 4-bromo group provides a convenient vector for attaching affinity tags (e.g., biotin) or fluorophores via cross-coupling, enabling target identification and mechanism-of-action studies.

Application
Selection Property
Validation Focus
Kinase pathway inhibitor synthesis
4-Br cross-coupling handle
GRK2/PAK1 pathway selectivity profiling
CNS research compound design
Computed lipophilicity profile
CNS exposure and permeability study
Target engagement probe development
4-Br tag conjugation vector
Scaffold co-crystal and selectivity validation

Technical Documentation Hub

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23 linked technical documents
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